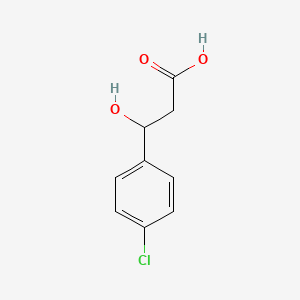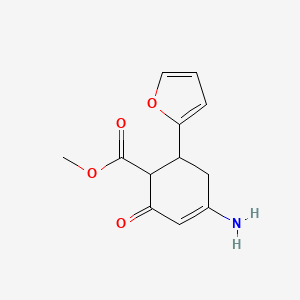![molecular formula C14H6Cl3F3N2 B2434697 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetonitrile CAS No. 338407-06-0](/img/structure/B2434697.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a nitrile, which is an organic compound that has a −C≡N functional group. The presence of the nitrile group often lends certain chemical properties to the compound, such as reactivity and polarity. The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the pyridine ring and the nitrile group. The pyridine ring is aromatic and planar, and the nitrile group is linear. The presence of the chloro and trifluoromethyl groups would also influence the overall structure .Chemical Reactions Analysis
As a nitrile, this compound would be expected to undergo reactions typical of this class of compounds. This could include hydrolysis to form a carboxylic acid, reduction to form an amine, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, nitriles are typically polar due to the presence of the polar C≡N bond. They also often have higher boiling points than similar-sized hydrocarbons due to dipole-dipole interactions .Applications De Recherche Scientifique
Catalysis and Asymmetric Synthesis :
- Ruthenium(II) complexes with triphosphane ligands, involving planar, phosphorus, and carbon chirality, have been applied in asymmetric synthesis. These complexes have shown efficacy in the reduction of trifluoroacetophenone, yielding (R)-α-(trifluoromethyl)benzyl alcohol under specific conditions (Barbaro et al., 2003).
Synthesis of Novel Compounds :
- New methods have been developed for synthesizing 5-(trifluoromethyl)dipyrromethanes using reactions initiated by sodium dithionite (Dmowski et al., 2003).
Solubility Studies and Correlation with Polarity :
- The solubility of 2-chloro-3-(trifluoromethyl)pyridine (CTP) in various organic solvents has been investigated, highlighting relationships between solubility and solvent polarity (Wang et al., 2018).
Isomerism in Metal Complexes :
- Research on solvent-dependent cis/trans isomerism in linear tetranuclear clusters of MoII and CuI, supported by certain pyridinyl ligands, has provided insights into the structural dynamics of metal complexes (Pal et al., 2010).
Iron(II) Complexes in Alkyne Coupling Reactions :
- Iron(II) complexes have been used in chemo- and regioselective alkyne coupling reactions, leading to the formation of η6-coordinated arene and pyridine complexes (Ferré et al., 2002).
Synthesis and Properties of Cyanoximes :
- Cyanoximes, including oximino(2,6-dichlorophenyl)acetonitrile, have been synthesized and characterized, with applications as potent inhibitors of the Carbonyl Reductase enzyme, relevant in cancer treatment and cardiotoxic derivatives (Amankrah et al., 2021).
Oxidation Catalysis by Iron(II) Complexes :
- Iron(II) bis(triflate) complexes with various nitrogen ligands have been used in alkane oxidation catalysis, demonstrating different oxidation mechanisms and highlighting the role of metal-based chemistry (Britovsek et al., 2005).
Synthesis of N-Oxides :
- Efficient methods for preparing heterocyclic N-oxides, including pyridines and quinolines, have been developed using trichloroisocyanuric acid in acetonitrile and methylene dichloride (Zhong et al., 2004).
Molecular Capsules and Solvent Interactions :
- Studies on pyrrogallolarenes and their ability to form hydrogen-bonded dimeric molecular capsules in solvents like acetonitrile have been conducted, illustrating solvent-stabilized molecular interactions (Shivanyuk et al., 2003).
Photochemical Activation in Ruthenium(II)-Pyridylamine Complexes :
- Ruthenium(II)-acetonitrile complexes with pyridine-N-oxide pendant have been investigated for their potential in oxygenation of organic substrates under photochemical activation (Kojima et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3F3N2/c15-9-2-1-3-10(16)12(9)8(5-21)13-11(17)4-7(6-22-13)14(18,19)20/h1-4,6,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFCQUDSQBPLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B2434619.png)
![[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2434621.png)
![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2434623.png)



![(Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2434631.png)
![(2S)-2-[(2-fluorophenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B2434632.png)

![Tert-butyl 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxylate](/img/structure/B2434635.png)
![N-(3-chlorophenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2434636.png)